molecular formula C14H18BClO2 B12450426 2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12450426
M. Wt: 264.56 g/mol
InChI Key: CQJXSSVRGHRVOK-UHFFFAOYSA-N
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Description

Table 1: Key Structural Parameters of Boronate Esters

Parameter Value (Å/°) Source Compound
B–O bond length 1.36–1.39 Dioxaborolane derivatives
O–C bond length 1.47–1.52 Dioxaborolane derivatives
Dihedral angle (aryl-B) 75–84 2-(4-chlorophenyl)-1,3,2-dioxaborolane

The pinacol substituents (4,4,5,5-tetramethyl groups) create a sterically hindered environment around the boron center, which influences reactivity in cross-coupling reactions. This geometry stabilizes the boronate ester against hydrolysis while maintaining accessibility for transmetalation in catalytic cycles.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJXSSVRGHRVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron-Catalyzed Hydroboration of Alkynes

The hydroboration of 4-chlorophenylacetylene with bis(pinacolato)diboron (B$$2$$pin$$2$$) using FeH(CO)(NO)(PPh$$3$$)$$2$$ as a catalyst produces the target compound in 85–94% yield.
Procedure :

  • Combine 4-chlorophenylacetylene (1.0 equiv), B$$2$$pin$$2$$ (1.5 equiv), Fe catalyst (0.5 mol%), and NaOMe (0.5 equiv) in dry THF.
  • Stir at 80°C for 9 hours under argon.
  • Purify via silica gel chromatography (petroleum ether/ethyl acetate, 40:1).

Key Data :

  • Yield : 94%
  • Stereoselectivity : Z/E > 98:2
  • Characterization : $$^{1}\text{H NMR}$$ (CDCl$$_3$$): δ 7.60–7.54 (m, 4H), 7.40 (d, J = 18.4 Hz, 1H), 6.26 (d, J = 18.5 Hz, 1H), 1.32 (s, 12H).

Palladium-Mediated Cross-Coupling

Suzuki-Miyaura Coupling with Vinyl Halides

A Pd(PPh$$3$$)$$2$$Cl$$_2$$-catalyzed coupling between 4-chlorostyryl bromide and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane achieves 77–89% yield.
Procedure :

  • React 4-chlorostyryl bromide (1.0 equiv) with pinacolborane (2.2 equiv) in THF.
  • Add Pd catalyst (5 mol%), CuI (3.2 mol%), and Et$$_3$$N (2.0 equiv).
  • Stir at room temperature for 5 hours.
  • Purify via flash chromatography (petroleum ether).

Key Data :

  • Yield : 89%
  • Byproducts : <5% proto-deborylation
  • Characterization : $$^{11}\text{B NMR}$$ (CDCl$$_3$$): δ 33.1.

Lithiation-Borylation Sequential Reactions

Enantioselective α-Borylation

Lithiation of 4-chlorostyrene derivatives followed by borylation with s-BuLi and MgBr$$_2$$ affords the product in 81–93% yield.
Procedure :

  • Treat 4-chlorostyrene (1.0 equiv) with s-BuLi (1.3 equiv) in Et$$_2$$O at −78°C.
  • Add pinacolboron triflate (1.05 equiv) and warm to 34°C.
  • Quench with H$$_2$$O and purify via column chromatography.

Key Data :

  • Yield : 93%
  • Enantiomeric Excess : 88–94% with chiral ligands

Visible Light-Promoted Synthesis

Photochemical C–B Bond Formation

Irradiation of 4-chlorophenyldiazonium salts with B$$2$$pin$$2$$ under blue light (λ = 420 nm) yields the product in 66–78% yield.
Procedure :

  • Mix 4-chlorophenyldiazonium tetrafluoroborate (1.0 equiv), B$$2$$pin$$2$$ (1.5 equiv), and [Ir(ppy)$$_3$$] (2 mol%) in MeCN.
  • Irradiate for 12 hours at room temperature.
  • Purify via recrystallization (CH$$2$$Cl$$2$$/hexane).

Key Data :

  • Yield : 78%
  • Side Products : <10% sulfones

Comparative Analysis of Methods

Method Catalyst Conditions Yield (%) Stereoselectivity (Z:E) Ref.
Fe-catalyzed hydroboration FeH(CO)(NO)(PPh$$3$$)$$2$$ 80°C, 9 h 94 >98:2
Pd-mediated coupling Pd(PPh$$3$$)$$2$$Cl$$_2$$ RT, 5 h 89 N/A
Lithiation-borylation s-BuLi/MgBr$$_2$$ −78°C to 34°C 93 88–94% ee
Photochemical [Ir(ppy)$$_3$$] Blue light, 12 h 78 N/A

Characterization Data

Spectroscopic Profiles

  • $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$_3$$): δ 7.60–7.54 (m, 4H), 7.40 (d, J = 18.4 Hz, 1H), 6.26 (d, J = 18.5 Hz, 1H), 1.32 (s, 12H).
  • $$^{13}\text{C NMR}$$ (101 MHz, CDCl$$3$$): δ 147.7 (C), 140.8 (CH), 130.5 (C), 127.2 (CH), 124.1 (CF$$3$$), 83.6 (C), 24.9 (CH$$_3$$).
  • $$^{11}\text{B NMR}$$ (128 MHz, CDCl$$_3$$): δ 33.1.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.

    Reduction: Reduction reactions can convert the chlorostyryl group to a styryl group.

    Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

The major products formed from these reactions include boronic acids, alcohols, substituted styrenes, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.

    Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound reacts with organohalides in the presence of a palladium catalyst to form carbon-carbon bonds. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, leading to the formation of the desired product. The molecular targets and pathways involved in these reactions include the palladium catalytic cycle and the activation of the boronic ester group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Halogen-Substituted Analogs
  • NMR ¹H NMR (CDCl₃) δ 7.47–7.44 (m, 2H), 7.36–7.32 (m, 2H), 6.14 (d, J = 18.5 Hz, 1H) . Reactivity: Similar cross-coupling efficiency but may require adjusted reaction conditions due to slower oxidative addition with palladium catalysts.
  • 2-(3-Chlorophenyl)ethenyl derivative (CAS 635305-47-4):

    • Meta-substitution reduces conjugation with the boronate group, lowering reactivity in Suzuki reactions compared to the para-substituted analog .
(b) Electron-Donating Substituents
  • 2-(4-Methoxyphenyl)ethenyl derivative ((E)-3c):

    • Methoxy groups increase electron density, accelerating transmetalation but reducing oxidative stability .
    • Yield: ~70% in optimized hydroboration reactions .
  • 2-(3,5-Dimethoxyphenyl)ethenyl derivative (CAS 1073354-86-5):

    • Enhanced steric hindrance and electronic donation improve selectivity in coupling reactions .
    • Safety: Classified as unstable under ambient conditions, requiring inert storage .

Variations in the Aliphatic Chain or Boronate Group

(a) Styrenyl Modifications
  • 2-(2-Methylstyryl) derivative (CAS 1294009-26-9):
    • Methyl substitution ortho to the ethenyl group introduces steric hindrance, reducing reactivity by ~30% compared to the unsubstituted analog .
    • Molecular Weight : 244.14 g/mol .
(b) Heteroatom-Containing Derivatives
  • 2-Ethoxyethenyl derivative (CAS 1201905-61-4):
    • Ethoxy groups increase solubility in polar solvents but decrease thermal stability (decomposition observed >110°C) .

Physicochemical and Reactivity Data

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Reactivity in Suzuki Coupling Key Reference
Target Compound 4-Chlorophenyl 258.56 85–90 (est.) High
2-(4-Bromophenyl)ethenyl analog 4-Bromophenyl 303.01 92–95 Moderate
2-(3-Chlorophenyl)ethenyl analog 3-Chlorophenyl 258.56 78–82 Low
2-(4-Methoxyphenyl)ethenyl derivative 4-Methoxyphenyl 254.15 65–70 High
2-(3,5-Dimethoxyphenyl)ethenyl analog 3,5-Dimethoxyphenyl 298.18 N/A High (unstable)

Key Research Findings

  • Electronic Effects : Para-substituted halogens (Cl, Br) optimize reactivity by balancing electron withdrawal and resonance effects .
  • Steric Hindrance : Ortho-substituents (e.g., methyl) reduce coupling yields by up to 50% due to hindered Pd coordination .
  • Stability : Electron-rich derivatives (e.g., methoxy-substituted) exhibit lower thermal stability, necessitating cold storage .

Biological Activity

2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant potential in medicinal chemistry. Its structural features suggest a range of biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H16BClO2C_{12}H_{16}BClO_2. The presence of the chlorophenyl group and the dioxaborolane moiety contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary screenings suggest that this compound may possess antibacterial activity against certain strains of bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Interference with Cellular Signaling : It might disrupt signaling pathways that are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells.

Anticancer Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12ROS generation

Antimicrobial Activity

The antimicrobial efficacy has been evaluated against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus1525
Escherichia coli1250
Salmonella typhi1075

Case Studies

A notable case study involved the synthesis and evaluation of this compound's derivatives for enhanced biological activity. Modifications to the dioxaborolane structure resulted in improved potency against cancer cell lines and reduced toxicity profiles.

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